molecular formula C13H17ClFNO2 B4063843 1-methyl-4-piperidinyl 2-fluorobenzoate hydrochloride

1-methyl-4-piperidinyl 2-fluorobenzoate hydrochloride

Cat. No.: B4063843
M. Wt: 273.73 g/mol
InChI Key: JBILONPCIZFRJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-4-piperidinyl 2-fluorobenzoate hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Scientific Research Applications

Conformational Analysis and Structural Insights

The structural and conformational analysis of related compounds, such as those incorporating piperidinyl and fluorobenzoate moieties, is crucial for understanding their behavior in biological systems. For instance, Ribet et al. (2005) detailed the conformational analysis and crystal structure of a related compound, providing insights into its solid and solution-state conformations, which are pivotal for drug design processes (Ribet et al., 2005).

Pharmaceutical Development and Anticancer Activity

In the realm of pharmaceutical sciences, compounds with structures similar to 1-methyl-4-piperidinyl 2-fluorobenzoate hydrochloride have been explored for their potential as cancer therapeutics. The synthesis and evaluation of novel anaplastic lymphoma kinase inhibitors highlight the impact of hydrolysis-mediated clearance on pharmacokinetics, demonstrating the compound's relevance in cancer treatment studies (Teffera et al., 2013).

Antipsychotic Drug Candidate Evaluation

Furthermore, the preformulation evaluation of a potent antipsychotic drug candidate showcases the discovery of various polymorphs of a related molecule, emphasizing the importance of physical and chemical characterization in drug development. This comprehensive analysis aids in selecting the optimal form for formulation, underscoring the compound's application in developing antipsychotic medications (Hao et al., 2020).

Molecular and Computational Studies

Molecular dynamics simulations and quantum chemical studies on piperidine derivatives, including those resembling this compound, provide insights into their adsorption behaviors and corrosion inhibition properties. These studies are instrumental in predicting inhibition efficiencies and understanding the molecular interactions at play, which are crucial for the development of corrosion inhibitors and other related applications (Kaya et al., 2016).

Properties

IUPAC Name

(1-methylpiperidin-4-yl) 2-fluorobenzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2.ClH/c1-15-8-6-10(7-9-15)17-13(16)11-4-2-3-5-12(11)14;/h2-5,10H,6-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBILONPCIZFRJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC(=O)C2=CC=CC=C2F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-4-piperidinyl 2-fluorobenzoate hydrochloride
Reactant of Route 2
Reactant of Route 2
1-methyl-4-piperidinyl 2-fluorobenzoate hydrochloride
Reactant of Route 3
Reactant of Route 3
1-methyl-4-piperidinyl 2-fluorobenzoate hydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-methyl-4-piperidinyl 2-fluorobenzoate hydrochloride
Reactant of Route 5
Reactant of Route 5
1-methyl-4-piperidinyl 2-fluorobenzoate hydrochloride
Reactant of Route 6
Reactant of Route 6
1-methyl-4-piperidinyl 2-fluorobenzoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.